N-(5-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
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Description
N-(5-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a useful research compound. Its molecular formula is C18H16ClN3O2 and its molecular weight is 341.8. The purity is usually 95%.
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Biological Activity
N-(5-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications in cancer treatment, diabetes management, and other diseases.
Chemical Structure and Properties
The compound's structure features a quinazoline moiety linked to an acetamide group, which is further substituted with a 5-chloro-2-methylphenyl group. This unique structural configuration enhances its biological activity through specific interactions with various molecular targets.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₈H₁₆ClN₃O₂ |
Molecular Weight | 341.8 g/mol |
CAS Number | 1111149-25-7 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. These kinases play crucial roles in regulating cellular processes such as proliferation, apoptosis, and inflammation. By modulating these pathways, the compound may exhibit anti-cancer and anti-inflammatory properties.
Key Mechanisms:
- Kinase Inhibition : The quinazoline moiety is known for its ability to inhibit various kinases, which can lead to reduced tumor growth and metastasis.
- Enzyme Interactions : The compound may interact with enzymes such as α-glucosidase, potentially offering therapeutic benefits in managing diabetes by regulating glucose metabolism.
Biological Activity Studies
Recent studies have explored the biological activity of this compound through various experimental approaches, including enzyme inhibition assays and molecular docking studies.
Case Study: α-Glucosidase Inhibition
In a study focusing on the inhibitory effects of quinazoline derivatives on α-glucosidase, this compound demonstrated significant inhibitory activity. The IC₅₀ value was found to be lower than that of standard inhibitors like acarbose, indicating its potential as an anti-diabetic agent.
Compound Name | IC₅₀ (μM) |
---|---|
This compound | 6.31 |
Acarbose | 750.0 |
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
- Substitution Reactions : The introduction of the 5-chloro group can be performed using halogenation techniques.
- Coupling Reactions : The final step involves coupling the quinazoline derivative with the acetamide using coupling agents like EDCI or DCC.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-7-8-13(19)9-16(11)22-17(23)10-24-18-14-5-3-4-6-15(14)20-12(2)21-18/h3-9H,10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDBIHOAPARNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.